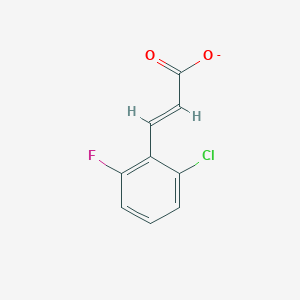
3-(2-Chloro-6-fluoro-phenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-6-fluoro-phenyl)prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluoro-phenyl)prop-2-enoate typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate esterifying agent under basic conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-6-fluoro-phenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters.
Aplicaciones Científicas De Investigación
3-(2-Chloro-6-fluoro-phenyl)prop-2-enoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-6-fluoro-phenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-phenyl)prop-2-enoate
- 3-(2-Fluoro-phenyl)prop-2-enoate
- 3-(2-Bromo-6-fluoro-phenyl)prop-2-enoate
Uniqueness
3-(2-Chloro-6-fluoro-phenyl)prop-2-enoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H5ClFO2- |
|---|---|
Peso molecular |
199.58 g/mol |
Nombre IUPAC |
(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C9H6ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/p-1/b5-4+ |
Clave InChI |
NDWALECYVLNBQG-SNAWJCMRSA-M |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)[O-])F |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C=CC(=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
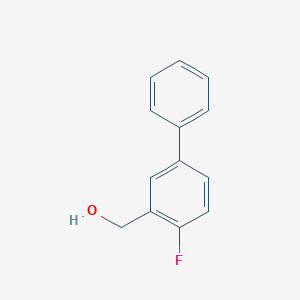
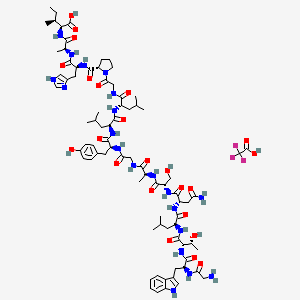
![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)

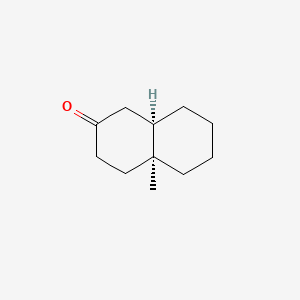
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)

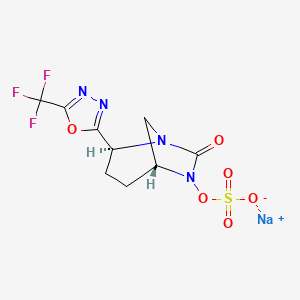


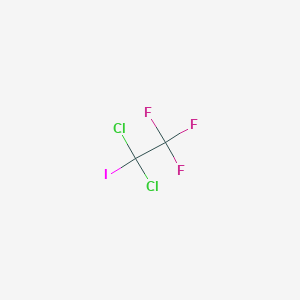
![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
